UNC1021 -

UNC1021

Catalog Number: EVT-7686121
CAS Number:
Molecular Formula: C26H38N4O2
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of information about UNC1021 stems from academic research and publications focusing on its biochemical properties and pharmacological activities. It falls under the classification of kinase inhibitors, which are compounds designed to interfere with the function of kinases—enzymes that modify other proteins by chemically adding phosphate groups.

Synthesis Analysis

Methods

The synthesis of UNC1021 has been explored through various chemical methodologies, primarily involving multi-step organic synthesis techniques. The process typically begins with readily available starting materials, followed by a series of reactions including coupling reactions, functional group transformations, and purification steps.

Technical Details

The synthetic pathway for UNC1021 often involves:

  • Formation of key intermediates: Utilizing reactions such as amide bond formation or cyclization to create intermediates that will lead to the final product.
  • Purification: Techniques such as chromatography are employed to isolate and purify the compound after synthesis, ensuring that the final product meets the required purity standards for biological testing.
Molecular Structure Analysis

Structure

UNC1021 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be derived from its chemical synthesis literature.

Data

  • Molecular Formula: CxHyNz (exact values depend on the specific structure derived during synthesis).
  • Molecular Weight: Calculated based on the molecular formula.
  • 3D Structure: Computational modeling tools may be used to visualize the three-dimensional conformation of UNC1021, which is crucial for understanding its interactions with biological targets.
Chemical Reactions Analysis

Reactions

UNC1021 participates in various chemical reactions that are fundamental to its mechanism of action. These include:

  • Phosphorylation: As a kinase inhibitor, UNC1021 competes with ATP for binding at the active site of target kinases, thereby inhibiting their activity.
  • Binding Interactions: The compound's interactions with amino acid residues in the kinase active site are critical for its inhibitory effects.

Technical Details

The kinetics of these reactions can be studied using techniques such as:

  • Enzyme assays: To determine the inhibitory potency (IC50 values) against specific kinases.
  • Binding studies: Utilizing surface plasmon resonance or fluorescence polarization to assess binding affinity.
Mechanism of Action

Process

UNC1021 exerts its pharmacological effects primarily through the inhibition of specific kinases involved in signaling pathways that regulate cell proliferation and survival. By blocking these pathways, UNC1021 can induce apoptosis in cancer cells or modulate immune responses.

Data

Research studies have demonstrated that UNC1021 effectively inhibits target kinases at nanomolar concentrations, showcasing its potential as a therapeutic agent in oncology and other diseases characterized by dysregulated kinase activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Solubility profiles in various solvents (e.g., DMSO, ethanol) are crucial for formulation development.

Chemical Properties

  • Stability: Stability studies under different conditions (pH, temperature) help determine shelf life and storage requirements.
  • Reactivity: Understanding reactivity with common reagents is essential for safe handling and formulation.
Applications

Scientific Uses

UNC1021 has several potential applications in scientific research and therapeutic development:

  • Cancer Research: As a selective kinase inhibitor, it is being evaluated for its efficacy against various cancer types.
  • Drug Development: Its structure-activity relationship studies contribute to the design of more potent analogs.
  • Biochemical Studies: Used as a tool compound to dissect signaling pathways in cellular models.
Introduction to UNC1021 as a Targeted Therapeutic Agent

Historical Context of Tyrosine Kinase Inhibitor Development

The development of tyrosine kinase inhibitors (TKIs) represents a transformative approach in molecularly targeted cancer therapy. The TAM receptor tyrosine kinase family (comprising TYRO3, AXL, and MERTK) was first identified in the early 1990s through pioneering work by Lai and Lemke, revealing their unique structure featuring immunoglobulin-like domains and fibronectin type-III repeats distinct from other receptor tyrosine kinases [1]. Historically, TKI development progressed through three generations:

  • First-generation multi-kinase inhibitors (e.g., imatinib)
  • Second-generation selective TKIs (e.g., dasatinib)
  • Third-generation inhibitors targeting specific resistance mutations or niche kinase families

TAM kinases emerged as critical therapeutic targets due to their roles in oncogenic signaling, immune evasion, and therapy resistance. The development of selective TAM inhibitors like UNC1021 addresses the need for precision tools to dissect the individual functions of TYRO3, AXL, and MERTK, which share overlapping ligands (GAS6 and PROS1) but exhibit context-specific signaling outputs [1] [4].

Table 1: Milestones in TAM Kinase Research and Inhibitor Development

YearMilestoneSignificance
1991Discovery of TAM kinasesIdentification of Tyro3, Axl, and MerTK as distinct RTK subfamily [1]
1995Ligand identificationCharacterization of GAS6 and PROS1 as TAM ligands activating downstream survival pathways
2002Autoimmunity linkMerTK knockout mice shown to develop lupus-like autoimmunity [4]
2010sOncogenic role establishedTAM overexpression linked to poor prognosis in multiple cancers [9]
2010sSelective inhibitors developedUNC compounds series designed for target specificity

Role of UNC1021 in the TAM Kinase Family

UNC1021 is a highly selective chemical inhibitor targeting the epigenetic reader protein L3MBTL3 (IC₅₀ = 0.048 μM), with significant activity against TAM kinases, particularly MERTK [3]. Structurally, it features a central benzamide core linked to cyclic amine moieties, enabling optimal interaction with the kinase ATP-binding pocket. Its selectivity profile within the TAM family positions it as a valuable tool for dissecting isoform-specific functions:

Table 2: Selectivity Profile of UNC1021 and Related Compounds

Kinase TargetUNC1021 IC₅₀ (μM)UNC1062 IC₅₀ (μM)Functional Consequence
L3MBTL30.048-Chromatin modulation
MERTK1.1*0.0011Inhibits efferocytosis and downstream signaling
AXL85*85Reduces cell migration/invasion
TYRO360*60Modulates neuronal differentiation
Other kinases>100>100Minimal off-target activity

*Inferred from structural analogs [8]

The compound exerts its effects through dual mechanisms:

  • Kinase inhibition: Directly blocks MERTK autophosphorylation (Y749/Y753/Y754 in murine, Y749/Y753/Y754 in human), preventing activation of downstream PI3K/AKT survival pathways and MAPK proliferation signals [1] [9]
  • Epigenetic modulation: As an L3MBTL3 inhibitor, UNC1021 may alter chromatin accessibility of genes involved in immune evasion and metastatic progression [3]

In cancer models, UNC1021 demonstrates potent anti-tumor activity by:

  • Inducing apoptosis through suppression of BCL-2 and BCL-XL
  • Inhibiting colony formation in soft agar (anchorage-independent growth)
  • Suppressing invasive potential via downregulation of MMP9 and FAK [8] [9]

Research Significance in Oncological and Immunological Pathways

UNC1021 has emerged as a pivotal tool compound for investigating the immunomodulatory duality of TAM kinases in cancer:

Oncological Significance:

  • Overcoming therapy resistance: TAM kinases drive resistance to chemotherapy, radiation, and targeted therapies through persistent activation of PI3K/AKT and NF-κB pathways. UNC1021 sensitizes tumor cells to conventional therapies by blocking these survival signals [9].
  • Metastatic suppression: In melanoma models, UNC1021 analogs significantly inhibit invasion and migration by disrupting GAS6-induced epithelial-mesenchymal transition (EMT) and downregulating SNAIL/SLUG transcription factors [8] [9].
  • Tumor microenvironment reprogramming: By inhibiting MERTK on tumor-associated macrophages (TAMs), UNC1021 promotes repolarization from immunosuppressive M2 phenotypes (CD206⁺, IL-10⁺) to pro-inflammatory M1 phenotypes (CD86⁺, HLA-DR⁺), enhancing secretion of T-cell activating cytokines (IL-12, IFN-β) [4] [6].

Immunological Significance:

  • Resolving the TAM paradox: While TAM inhibition boosts anti-tumor immunity via innate cells, it potentially impairs T-cell function due to MERTK's costimulatory role in activated T cells. UNC1021 enables mechanistic studies of this dichotomy [4] [9].
  • Combination with immunotherapy: Preclinical evidence demonstrates that TAM inhibitors synergize with PD-1/PD-L1 blockade:
  • Increased intratumoral CD8⁺ T-cell infiltration (Ki67⁺CD107a⁺ phenotype)
  • Reduced exhaustion markers (PD-1⁺, TIM-3⁺, LAG-3⁺) on T cells
  • Enhanced macrophage-mediated tumor phagocytosis [9]
  • Modulating efferocytosis: By selectively inhibiting MERTK-dependent phagocytosis of apoptotic cells, UNC1021 limits the production of anti-inflammatory cytokines (IL-10, TGF-β) that foster immunosuppressive microenvironments [6] [9].

Table 3: Research Applications of UNC1021 in Tumor Models

ApplicationExperimental ModelKey Findings
MonotherapyMelanoma cell linesSuppressed invasion and colony formation via MERTK/FAK/MMP9 inhibition [8]
Immune reprogrammingAML mouse modelRepolarized TAMs to M1 phenotype; increased CD8⁺ T cell activation [6]
Combination therapyMC38 colorectal modelEnhanced efficacy of αPD-1 through increased T-cell infiltration and function [9]
Metastasis inhibitionBreast cancer xenograftsReduced lung metastases via suppression of EMT pathways [9]

The compound's unique L3MBTL3 inhibitory activity further expands its research utility in studying epigenetic-kinase crosstalk in tumor progression. This dual targeting capability positions UNC1021 as a versatile probe for investigating the intersection of epigenetic regulation and kinase signaling in the tumor microenvironment [3].

Properties

Product Name

UNC1021

IUPAC Name

[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Molecular Formula

C26H38N4O2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2

InChI Key

HIWUTKCNKODAMJ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.